Binding Mechanism: Covalent Irreversibility Differentiates THZ1 from ATP-Competitive Inhibitors
THZ1 Hydrochloride acts as an irreversible, covalent inhibitor by targeting the unique Cys312 residue outside the CDK7 kinase domain, a feature not shared by ATP-competitive inhibitors like Samuraciclib (ICEC0942/CT7001) . This was confirmed by a mutant rescue assay where the C312S mutation in CDK7 restored wild-type kinase activity in the presence of THZ1, while the inactive control THZ1-R had no effect [1].
| Evidence Dimension | Covalent Binding Mechanism |
|---|---|
| Target Compound Data | Irreversible covalent binding; activity abolished by C312S mutation |
| Comparator Or Baseline | Samuraciclib (ICEC0942): ATP-competitive, reversible binding |
| Quantified Difference | Qualitative difference: irreversible vs. reversible inhibition |
| Conditions | In vitro kinase assay with recombinant CAK complex; mutant rescue in HCT116 cells expressing FLAG-tagged CDK7 (C312S) [1] |
Why This Matters
The irreversible binding mechanism dictates a prolonged pharmacodynamic effect after compound washout, a critical consideration for designing pulse-chase experiments or interpreting in vivo efficacy data.
- [1] Kwiatkowski N, Zhang T, Rahl PB, et al. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature. 2014;511(7511):616-620. View Source
